molecular formula C26H22Cl2N4 B607639 Giminabant CAS No. 890033-57-5

Giminabant

Cat. No.: B607639
CAS No.: 890033-57-5
M. Wt: 461.4 g/mol
InChI Key: GTOMRUVXHAYDFH-DWXRJYCRSA-N
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Description

Giminabant is a small molecule drug initially developed by Merck Sharp & Dohme Corporation. It is primarily investigated for its potential use in treating obesity and other metabolic disorders. The compound is an antagonist of the cannabinoid receptor 1 (CB1), which plays a significant role in regulating appetite and energy balance .

Scientific Research Applications

Giminabant has several scientific research applications:

    Chemistry: In synthetic chemistry, this compound serves as a model compound for studying CB1 receptor antagonists and their synthesis.

    Biology: In biological research, it is used to study the role of the endocannabinoid system in regulating appetite and energy balance.

    Medicine: Clinically, this compound is investigated for its potential to treat obesity and related metabolic disorders by reducing appetite and increasing energy expenditure.

    Industry: In the pharmaceutical industry, this compound is a candidate for drug development targeting metabolic diseases.

Preparation Methods

The synthesis of Giminabant involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves:

    Formation of Intermediates: The initial steps involve the preparation of intermediates through reactions such as halogenation, nitration, and amination.

    Coupling Reactions: These intermediates are then subjected to coupling reactions, often using palladium-catalyzed cross-coupling methods.

    Final Assembly: The final steps involve the assembly of the molecule through condensation and cyclization reactions under controlled conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .

Chemical Reactions Analysis

Giminabant undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the molecule are replaced by other nucleophiles.

    Hydrolysis: The compound can also undergo hydrolysis reactions under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions include various derivatives and analogues of this compound .

Mechanism of Action

Giminabant exerts its effects by antagonizing the cannabinoid receptor 1 (CB1). This receptor is part of the endocannabinoid system, which is involved in regulating appetite, energy balance, and metabolism. By blocking CB1 receptors, this compound reduces the activity of the endocannabinoid system, leading to decreased appetite and increased energy expenditure. This mechanism makes it a promising candidate for treating obesity and metabolic disorders .

Comparison with Similar Compounds

Giminabant is similar to other CB1 receptor antagonists, such as Rimonabant and TM38837. it has unique properties that distinguish it from these compounds:

    Rimonabant: Like this compound, Rimonabant is a CB1 receptor antagonist used to treat obesity.

    TM38837: This compound is a peripherally restricted CB1 antagonist, meaning it has limited penetration into the brain, potentially reducing the risk of psychiatric side effects.

Properties

CAS No.

890033-57-5

Molecular Formula

C26H22Cl2N4

Molecular Weight

461.4 g/mol

IUPAC Name

3-chloro-4-[(2R)-2-(4-chlorophenyl)-4-[(1R)-1-(4-cyanophenyl)ethyl]piperazin-1-yl]benzonitrile

InChI

InChI=1S/C26H22Cl2N4/c1-18(21-5-2-19(15-29)3-6-21)31-12-13-32(25-11-4-20(16-30)14-24(25)28)26(17-31)22-7-9-23(27)10-8-22/h2-11,14,18,26H,12-13,17H2,1H3/t18-,26+/m1/s1

InChI Key

GTOMRUVXHAYDFH-DWXRJYCRSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C#N)N2CCN([C@@H](C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)C#N)Cl

SMILES

N#CC1=CC=C(N2[C@H](C3=CC=C(Cl)C=C3)CN([C@@H](C4=CC=C(C#N)C=C4)C)CC2)C(Cl)=C1

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)N2CCN(C(C2)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)C#N)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Giminabant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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